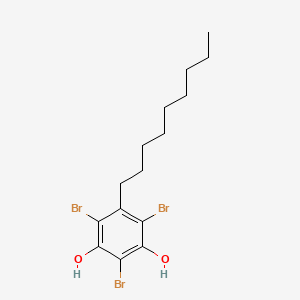
2,4,6-Tribromo-5-nonylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tribromo-5-nonylbenzene-1,3-diol is an organic compound characterized by the presence of three bromine atoms and a nonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-5-nonylbenzene-1,3-diol typically involves the bromination of nonylbenzene derivatives. The process begins with the preparation of nonylbenzene, followed by the introduction of bromine atoms at specific positions on the benzene ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4,6-Tribromo-5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated benzene derivatives. Substitution reactions can result in the formation of various functionalized benzene compounds.
科学的研究の応用
2,4,6-Tribromo-5-nonylbenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which 2,4,6-Tribromo-5-nonylbenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nonyl group contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and influence various biochemical processes.
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the nonyl group.
1,2,4-Tribromobenzene: Another brominated benzene derivative with different bromine positions.
2,4,6-Tribromo-3-hydroxybenzoic acid: Contains a carboxyl group instead of a nonyl group.
Uniqueness
2,4,6-Tribromo-5-nonylbenzene-1,3-diol is unique due to the presence of both the nonyl group and multiple bromine atoms, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
61621-53-2 |
|---|---|
分子式 |
C15H21Br3O2 |
分子量 |
473.0 g/mol |
IUPAC名 |
2,4,6-tribromo-5-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C15H21Br3O2/c1-2-3-4-5-6-7-8-9-10-11(16)14(19)13(18)15(20)12(10)17/h19-20H,2-9H2,1H3 |
InChIキー |
PGENLEXIHIGDLK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
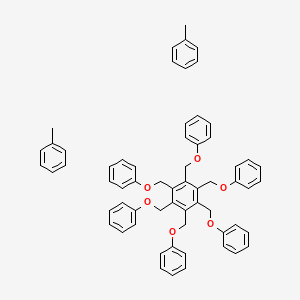
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)
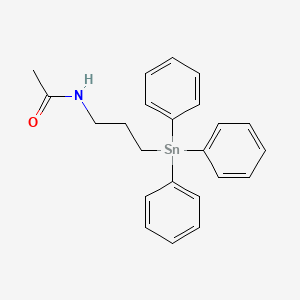
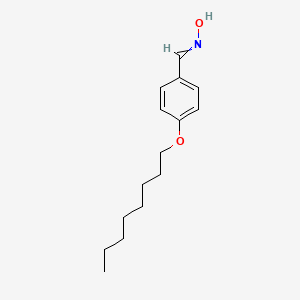
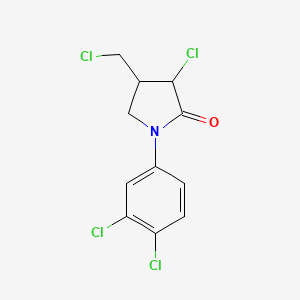

![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
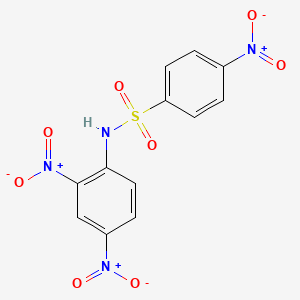
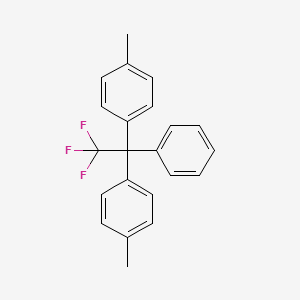
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
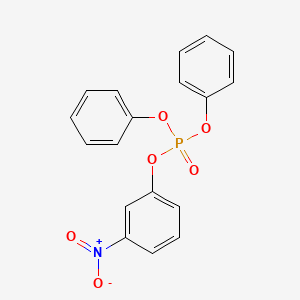
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
